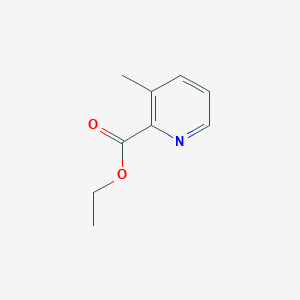

Ethyl 3-methylpyridine-2-carboxylate

CAS No.: 58997-10-7

Cat. No.: VC3739931

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58997-10-7 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | ethyl 3-methylpyridine-2-carboxylate |

| Standard InChI | InChI=1S/C9H11NO2/c1-3-12-9(11)8-7(2)5-4-6-10-8/h4-6H,3H2,1-2H3 |

| Standard InChI Key | VKKVFRWNHZHHQU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC=N1)C |

| Canonical SMILES | CCOC(=O)C1=C(C=CC=N1)C |

Introduction

Physical and Chemical Properties

Physical Properties

Ethyl 3-methylpyridine-2-carboxylate exhibits distinctive physical properties that are important for its handling, storage, and application in various chemical processes. It appears as a colorless liquid at standard conditions . The complete physical property profile of this compound is summarized in the following table:

These physical characteristics are essential considerations for laboratory and industrial handling of the compound. The relatively high boiling point indicates low volatility at room temperature, while the flash point of 110°C suggests precautions should be taken when heating the compound. The density being greater than water means the compound will sink when mixed with water, which can be important for certain separation techniques.

Solubility and Solution Preparation

While specific solubility data for ethyl 3-methylpyridine-2-carboxylate is limited in the provided search results, it is generally expected to have moderate solubility in organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), typical of similar pyridine derivatives. Its solubility in water is likely limited due to its predominantly organic nature.

For laboratory applications, particularly in biological testing, precise solution preparation is critical. The following table provides guidance for preparing stock solutions of different concentrations:

| Stock Solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 6.0536 mL | 30.2682 mL | 60.5364 mL |

| 5 mM | 1.2107 mL | 6.0536 mL | 12.1073 mL |

| 10 mM | 0.6054 mL | 3.0268 mL | 6.0536 mL |

This table illustrates the volume of solvent required to prepare solutions of different molarities based on the amount of compound available . For example, to prepare a 1 mM solution using 1 mg of the compound, 6.0536 mL of appropriate solvent is required. These calculations are based on the molecular weight of 165.19 g/mol and assume complete dissolution.

Synthesis and Preparation Methods

Laboratory Synthesis

The laboratory synthesis of ethyl 3-methylpyridine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. The most common approach is the reaction of 3-methylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion.

The general reaction can be represented as:

3-Methylpyridine-2-carboxylic acid + Ethanol → Ethyl 3-methylpyridine-2-carboxylate + Water

This Fischer esterification is typically carried out by:

-

Mixing the 3-methylpyridine-2-carboxylic acid with excess ethanol

-

Adding catalytic amounts of concentrated sulfuric acid

-

Heating the mixture under reflux for several hours

-

Neutralizing the acid catalyst with a base such as sodium bicarbonate

-

Extracting the product with an organic solvent

-

Purifying through distillation or column chromatography

Alternative synthetic routes might involve the direct esterification of 3-methylpyridine-2-carboxylic acid using reagents like thionyl chloride followed by reaction with ethanol, or the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production

For industrial-scale production, continuous flow processes are often employed to enhance efficiency, yield, and product quality. These processes typically utilize automated systems and optimized reaction conditions to ensure consistent production outcomes. The industrial synthesis may follow similar chemical pathways as laboratory methods but with modifications to accommodate larger scales and economic considerations.

Industrial production might incorporate:

-

Continuous-flow reactors that allow for better temperature control and mixing

-

Specialized catalysts that improve reaction rates and selectivity

-

Automated monitoring systems to ensure consistent product quality

-

More efficient separation and purification techniques

-

Recycling of solvents and reagents to reduce waste and cost

These industrial methods aim to maximize yield while minimizing waste production and energy consumption, making the large-scale synthesis of ethyl 3-methylpyridine-2-carboxylate more economically viable and environmentally sustainable.

Chemical Reactivity

Types of Reactions

Ethyl 3-methylpyridine-2-carboxylate exhibits chemical reactivity characteristic of both pyridine derivatives and carboxylic esters. The compound can undergo various transformation reactions that target different functional groups within its structure:

-

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to regenerate 3-methylpyridine-2-carboxylic acid. This is often used as a deprotection step in organic synthesis.

-

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents used for such transformations include potassium permanganate and chromium trioxide.

-

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol functionality, yielding (3-methylpyridin-2-yl)methanol derivatives.

-

Nucleophilic Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at positions activated by the electronic effects of the existing substituents. These reactions can introduce different functional groups into the pyridine ring, expanding the diversity of accessible derivatives.

-

Alkylation and Acylation: The pyridine nitrogen can act as a nucleophile in alkylation and acylation reactions, although its reactivity may be somewhat hindered by the steric and electronic effects of the adjacent substituents.

Reaction Mechanisms

The reactivity of ethyl 3-methylpyridine-2-carboxylate is influenced by the electronic properties of both the pyridine ring and the functional groups attached to it. The pyridine nitrogen is weakly basic, with typical pyridine derivatives having pKa values in the range of 4-6, as indicated in related pyridine compound compilations .

The ester group undergoes typical carboxylic ester reactions. For example, in base-catalyzed hydrolysis (saponification), hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate anion and ethanol. In acid-catalyzed hydrolysis, protonation of the carbonyl oxygen activates the carbonyl carbon toward nucleophilic attack by water.

The understanding of these reaction mechanisms is crucial for designing synthetic routes using ethyl 3-methylpyridine-2-carboxylate as a building block in the preparation of more complex molecules with specific structural features and biological activities.

Applications and Research Findings

Pharmaceutical Applications

Ethyl 3-methylpyridine-2-carboxylate serves as an important intermediate in pharmaceutical synthesis due to its reactive functional groups and heterocyclic structure. The compound's potential applications in drug development include:

-

Building Block for Drug Synthesis: The compound can serve as a precursor for the synthesis of more complex pharmaceutical molecules, particularly those containing pyridine moieties, which are common in many drug classes.

-

Scaffold for Medicinal Chemistry: The pyridine core with specific substitution patterns provides a valuable scaffold that can be further modified to develop compounds with desired pharmacological properties.

-

Prodrug Development: The ester functionality can be utilized in prodrug strategies, where the compound is designed to undergo metabolic conversion to release an active drug molecule in vivo.

Research in these areas continues to expand as scientists explore the potential of pyridine derivatives in addressing various therapeutic needs. The chemical versatility of ethyl 3-methylpyridine-2-carboxylate makes it a valuable starting material for diverse pharmaceutical applications.

Antimicrobial Properties

One of the most significant research findings regarding ethyl 3-methylpyridine-2-carboxylate is its potential antimicrobial activity. The compound has demonstrated antibacterial and antifungal properties in preliminary studies. While detailed mechanisms of action are still being investigated, several hypotheses exist regarding how the compound may exert its antimicrobial effects:

-

Interaction with Microbial Membranes: The compound may disrupt bacterial or fungal cell membranes, leading to loss of cellular integrity and eventual cell death.

-

Enzyme Inhibition: It may interfere with critical enzymatic processes necessary for microbial growth and reproduction.

-

Interference with Cellular Metabolism: The compound might disrupt metabolic pathways essential for microbial survival.

This antimicrobial potential aligns with observations for similar pyridine derivatives, many of which have been found to possess various biological activities. The research on the specific antimicrobial mechanisms and spectrum of activity of ethyl 3-methylpyridine-2-carboxylate continues to evolve, potentially opening new avenues for addressing emerging microbial resistance challenges.

Related Compounds and Comparative Analysis

Functional Analogs

Beyond structural analogs, there are functional analogs of ethyl 3-methylpyridine-2-carboxylate that may exhibit similar chemical behavior or biological activities despite having distinct chemical structures. These include:

-

Other Pyridine Carboxylates: Various pyridine derivatives with carboxylate groups at different positions share similar chemical reactivity patterns.

-

Pyridine Derivatives in Degradation Pathways: Research on 3-methylpyridine and 3-ethylpyridine degradation by microorganisms such as Gordonia nitida LE31 has shown degradation via a pathway involving C-2–C-3 ring cleavage . This suggests metabolic relationships between these compounds that may be relevant to understanding the environmental fate of ethyl 3-methylpyridine-2-carboxylate.

-

Bioisosteres: Compounds in which certain structural elements are replaced with groups having similar physical or chemical properties. These might include other heterocycles with similar electronic distributions.

Comparative analysis of these related compounds provides valuable information for designing new derivatives with enhanced properties for specific applications. Understanding structure-activity relationships helps researchers predict how structural modifications might affect biological activity, guiding the rational design of new compounds with improved efficacy or reduced side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume